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Compound Focus: Tilbroquinol

CAS No.: 7175-09-9

Cat. No.: S545364

Tilbroquinol (C10HsBrNO) is a halogenated hydroxyquinoline. Its hydrogen bonding features are

characterized as follows [1] [2]:

Property Value

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Molecular Formula C10HsBrNO

Molecular Weight 238.08 g/mol

IUPAC Name 7-bromo-5-methylquinolin-8-ol
CAS Number 7175-09-9

The single hydrogen bond donor is the hydroxyl group (-OH) on the quinoline ring. The two hydrogen bond

acceptors are the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group [1] [2].

The spatial arrangement of these groups is crucial for its function. The following diagram illustrates the

hydrogen bonding sites and their positions on the quinoline scaffold:
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Pharmacological and Safety Context

While the core chemical data is well-defined, the search results indicate significant gaps in the public

understanding of Tilbroquinol's pharmacological details and a notable history of safety issues [1] [2]:

e Approval Status: Tilbroquinol was previously approved in countries like France, Morocco, and
Saudi Arabia. However, it has been withdrawn from the markets in France and Saudi Arabia.

¢ Reason for Withdrawal: The primary reason for its withdrawal was that the risk of hepatotoxicity
(liver toxicity) outweighed the drug's benefits.

e Current Limited Use: In Morocco, its use has been strictly limited to the treatment of intestinal
amoebiasis.

¢ Mechanism of Action: The specific mechanism of action and detailed pharmacokinetic data
(absorption, distribution, metabolism, excretion) for Tilbroquinol are listed as "Not Available" in the
pharmacological databases [1].

Experimental and Computational Analysis Methods

The search results did not yield specific experimental protocols for Tilbroquinol. However, general
methodological approaches for characterizing such compounds can be derived from current research

practices [3] [4].

Computational Prediction of Hydrogen Bond Strength
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For rational drug design, predicting the strength of hydrogen bond acceptors is critical. A modern

computational workflow involves [4]:

e Conformer Generation: Use an algorithm like ETKDG (as implemented in RDKit) to generate a
diverse set of low-energy 3D structures for the molecule.

¢ Geometry Optimization: Optimize the generated conformers using a neural network potential (e.g.,
AIMNet2) or a low-cost density functional theory (DFT) method like r2SCAN-3c.

¢ Electrostatic Potential Calculation: Perform a single DFT calculation on the lowest-energy
conformer to compute the molecular electrostatic potential.

e pKpgpx Prediction: Locate the minimum electrostatic potential (Vi) around the hydrogen bond
acceptor atoms. This value is then scaled using functional group-specific parameters to predict its
hydrogen bond acceptor strength (pKgpx)-

Synthesis of Ahalogues

The Mannich reaction is a key method for synthesizing analogues to explore structure-activity relationships.

A standard protocol for aminomethylated 8-hydroxyquinolines is [3]:

¢ Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 equivalent), the desired amine (1.0 equivalent),
and paraformaldehyde (1.0 equivalent) in absolute ethanol.

e Reaction Execution: Stir the mixture at room temperature or under reflux conditions for several
hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

e Work-up and Isolation: After reaction completion, the solvent can be removed under reduced
pressure. The crude product may be purified using techniques like recrystallization from an
appropriate solvent (e.g., ethanol) or column chromatography.

Research Implications and Future Directions

The combination of Tilbroquinel's known hepatotoxicity and its well-defined chemical structure presents a

clear path for future research.

¢ Toxicity Mitigation: The core 8-hydroxyquinoline structure is privileged in medicinal chemistry. The
primary research goal should be to design novel analogues that retain antiparasitic efficacy while
eliminating hepatotoxicity. This can be achieved by:
o Structural Tweaks: Modifying the bromo or methyl substituents.
o Prodrug Approaches: Designing prodrugs to minimize systemic exposure and liver uptake.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://rowansci.com/publications/hydrogen-bond-acceptor-strength-prediction
https://www.mdpi.com/1422-0067/24/9/7915
https://www.smolecule.com/products/s545364?utm_src=pdf-body
https://www.smolecule.com/products/s545364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Lead Compound Hybridization: Using Tilbroquinol's scaffold as a component in hybrid
molecules with improved safety profiles.
¢ Leveraging Computational Tools: The hydrogen bond donor/acceptor count is a fundamental
descriptor in pharmacophore modeling and virtual screening [5] [6]. These properties can be used
to build models for identifying new compounds with similar target engagement but potentially better
safety.

In summary, while Tilbroquinel itself is of limited modern therapeutic value due to safety concerns, its

structure serves as a valuable template for anti-parasitic drug discovery.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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